BenchChemオンラインストアへようこそ!

2-(Trifluoromethyl)cyclopropylboronic Acid

Suzuki-Miyaura coupling boronate ester handling stereochemical integrity

Specify 2-(Trifluoromethyl)cyclopropylboronic acid to replace metabolically labile tert-butyl groups in lead compounds. The Cp-CF3 fragment, introduced via Suzuki coupling, delivers a 4–17 fold half-life increase and 4–14 fold reduced clearance versus tert-butyl matched molecular pairs. Its electron-withdrawing trifluoromethyl group prevents CYP-mediated oxidation. Available as the free boronic acid or the air-stable, single-diastereomer MIDA ester. Essential for medicinal chemistry teams addressing metabolic soft spots in respiratory, CNS, and anti-infective programs.

Molecular Formula C4H6BF3O2
Molecular Weight 153.90 g/mol
Cat. No. B13700288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)cyclopropylboronic Acid
Molecular FormulaC4H6BF3O2
Molecular Weight153.90 g/mol
Structural Identifiers
SMILESB(C1CC1C(F)(F)F)(O)O
InChIInChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2
InChIKeyIOCVFDFVXYMNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)cyclopropylboronic Acid – A Differentiated Organoboron Reagent for Medicinal Chemistry and Cross-Coupling


2-(Trifluoromethyl)cyclopropylboronic acid is an organoboron compound featuring a cyclopropyl ring substituted with a trifluoromethyl group and a boronic acid functionality (CAS 2091782-69-1, molecular formula C₄H₆BF₃O₂, MW 153.90) [1]. The trifluoromethylcyclopropyl (Cp-CF₃) motif has been established as a metabolically stable bioisostere for the tert-butyl group, addressing a well-known liability in drug discovery where tert-butyl groups undergo rapid CYP-mediated oxidative metabolism [2]. The compound serves as a key synthetic intermediate for introducing the trans-2-(trifluoromethyl)cyclopropyl fragment into drug-like molecules via Suzuki-Miyaura cross-coupling, with its N-methyliminodiacetic acid (MIDA) ester form offering distinct handling and stereochemical advantages over alternative boronate esters [1].

Why 2-(Trifluoromethyl)cyclopropylboronic Acid Cannot Be Replaced by Generic Cyclopropyl or Alkyl Boronic Acids


Generic substitution with unsubstituted cyclopropylboronic acid or 2-methylcyclopropylboronic acid fails to recapitulate the trifluoromethyl group's unique combination of electronic, lipophilic, and metabolic effects [1]. The –CF₃ substituent increases the C–H bond s-character on the cyclopropyl ring, reducing susceptibility to CYP-mediated hydrogen atom abstraction that plagues tert-butyl and simple alkyl groups [2]. Furthermore, the electron-withdrawing nature of the CF₃ group modulates reactivity in cross-coupling and alters the logP by approximately +0.88 units relative to unsubstituted cyclopropylboronic acid, which materially impacts pharmacokinetic properties of downstream products [3][4]. The MIDA ester form of the compound additionally provides a solid, air-stable, single-diastereomer coupling partner, whereas the analogous dibutyl ester exists as a liquid mixture of cis/trans isomers—rendering it unsuitable for reproducible procurement in medicinal chemistry workflows [1].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)cyclopropylboronic Acid Versus Comparators


MIDA Ester Provides a Solid, Air-Stable, Single-Diastereomer Coupling Partner vs. Liquid Dibutyl Ester Mixture

The trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester (compound 5) was obtained as a free-flowing solid and a single trans-diastereomer confirmed by X-ray crystallography, with synthesis yields of 61–87% after column chromatography [1]. In contrast, the corresponding dibutyl ester (compound 3) was isolated as a liquid and a 2:3 mixture of cis- and trans-isomers [1]. The MIDA ester is stable to prolonged benchtop storage under ambient temperature and air, whereas many free cyclopropylboronic acids are known to be inherently unstable [1].

Suzuki-Miyaura coupling boronate ester handling stereochemical integrity

Trifluoromethylcyclopropyl Group Confers 4.3-Fold Lower In Vivo Clearance and 4-Fold Longer Half-Life vs. tert-Butyl in Matched Molecular Pairs

In a matched-pair study, the Cp-CF₃-containing compound 9 exhibited rat liver microsome (RLM) clearance of <5 mL/min/kg versus 33 mL/min/kg for its tert-butyl analog 1—a >6.6-fold reduction [1]. In vivo, compound 9 showed rat clearance of 4.6 mL/min/kg compared to 20 mL/min/kg for compound 1 (4.3-fold lower), and a half-life (t₁/₂) of 9.1 h versus 2.3 h (4.0-fold longer) [1]. A second matched pair (12 vs. 11) showed rat clearance of 25 vs. 352 mL/min/kg (14-fold reduction) and t₁/₂ of 3.4 h vs. 0.2 h (17-fold increase) [1].

metabolic stability pharmacokinetics tert-butyl replacement

LogP Increased by +0.88 Units Relative to Unsubstituted Cyclopropylboronic Acid, Enhancing Membrane Permeability Potential

The predicted logP of 2-(trifluoromethyl)cyclopropylboronic acid is 0.507 [1], compared to -0.3768 for unsubstituted cyclopropylboronic acid [2]—a net increase of approximately +0.88 log units. This increase in lipophilicity is attributable to the electron-withdrawing and hydrophobic character of the trifluoromethyl group.

lipophilicity logP drug-likeness

MIDA Boronate Enables Suzuki Coupling with Heteroaryl Substrates – a Scope Gap in Prior 2-(Trifluoromethyl)cyclopropane Methods

The MIDA boronate 5 was successfully coupled with a wide variety of aryl and heteroaryl substrates in moderate to excellent yields (17–90%) [1]. Notably, previous methods for preparing 2-(trifluoromethyl)cyclopropanes via 2+1 cycloaddition between alkenes and (trifluoromethyl)diazomethane had reported few or no examples employing heterocyclic starting materials [1]. The MIDA boronate approach specifically demonstrated successful couplings with heteroaromatic partners (Table 2, entries 9–15), which is particularly significant given that a large percentage of marketed drugs contain heterocyclic cores [1].

Suzuki-Miyaura coupling heteroaryl substrate scope

Multigram Scalability of MIDA Boronate Synthesis Without Loss of Yield or Stereochemical Integrity

The cyclopropanation reaction to provide MIDA boronate 5 was successfully undertaken on a multigram scale without any reduction in yield (61–87%) or stereochemical integrity of the product [1]. The product remained exclusively the trans-isomer as confirmed by post-scale-up analysis [1]. This contrasts with the dibutyl ester route, which consistently delivers a cis/trans mixture and is complicated by the liquid physical form of the product [1].

scale-up process chemistry MIDA boronate

High-Value Application Scenarios for 2-(Trifluoromethyl)cyclopropylboronic Acid in Drug Discovery and Chemical Development


Replacement of Metabolically Labile tert-Butyl Groups in Lead Optimization

When a lead compound's tert-butyl group is identified as a metabolic soft spot via microsomal incubation or in vivo PK studies, the Cp-CF₃ fragment—delivered via 2-(trifluoromethyl)cyclopropylboronic acid or its MIDA ester—can be introduced through Suzuki coupling to generate analogs with 4–17-fold longer half-life and 4–14-fold lower clearance, as demonstrated across multiple matched molecular pairs [1]. This application is particularly impactful for programs targeting respiratory diseases, CNS indications, or any indication requiring sustained systemic exposure where tert-butyl metabolism drives compound attrition [1].

Synthesis of Heteroaryl-Containing Drug Candidates via Suzuki-Miyaura Cross-Coupling

The MIDA ester form of 2-(trifluoromethyl)cyclopropylboronic acid uniquely enables the introduction of the trans-Cp-CF₃ group onto heteroaryl cores—including pyridines, pyrimidines, indoles, and other nitrogen-rich heterocycles—in yields of 17–90% [2]. This addresses a well-documented gap in prior synthetic methodology where heteroaryl substrates were incompatible with 2+1 cycloaddition approaches [2]. Procurement of this reagent is therefore indicated for medicinal chemistry teams pursuing kinase inhibitors, epigenetic targets, or anti-infective agents where heterocyclic scaffolds predominate [2].

Fragment-Based Drug Discovery Leveraging Rule-of-Three Compliant Building Blocks

Many of the trans-2-(trifluoromethyl)cyclopropyl products accessible via this boronic acid are relatively low in molecular weight and compliant with 'rule-of-three' criteria for fragment-based screening [2]. The combination of low MW, three-dimensional character (Fsp³ contribution from the cyclopropane ring), and balanced lipophilicity (logP ~0.5 for the boronic acid) makes the reagent an attractive entry point for fragment library construction, where structural novelty and favorable physicochemical properties are paramount [2][3].

Preclinical Supply Chain: Multigram-Scale Synthesis with Stereochemical Fidelity

The demonstrated multigram scalability of the MIDA boronate synthesis—with no loss of yield (61–87%) or trans-stereochemical integrity—supports the use of this reagent in preclinical development supply chains [2]. The solid, air-stable nature of the MIDA ester simplifies storage, shipping, and automated dispensing workflows compared to liquid or unstable boronic acid alternatives, reducing operational complexity in CRO and pharma kilo-lab settings [2].

Quote Request

Request a Quote for 2-(Trifluoromethyl)cyclopropylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.